

JJC8-089: A Technical Guide for Neuroscience Research Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JJC8-089 is a potent and selective dopamine transporter (DAT) inhibitor that has garnered interest in the field of neuroscience research for its potential applications in understanding motivational dysfunction and substance use disorders. As a derivative of modafinil, **JJC8-089** exhibits a "typical" cocaine-like mechanism of action by stabilizing the outward-facing conformation of the dopamine transporter. This technical guide provides a comprehensive overview of **JJC8-089**, including its mechanism of action, key quantitative data, and relevant experimental methodologies.

Introduction

JJC8-089 is a dopamine reuptake inhibitor (DRI) derived from the wakefulness-promoting agent, modafinil.[1] Its primary mechanism of action involves binding to the dopamine transporter (DAT), thereby blocking the reuptake of dopamine from the synaptic cleft and leading to an increase in extracellular dopamine levels.[2] This modulation of the dopaminergic system, a key pathway in reward and motivation, makes **JJC8-089** a valuable tool for investigating various neurological and psychiatric conditions.[3] Unlike some of its analogs, such as JJC8-091, which are classified as "atypical" DAT inhibitors, **JJC8-089** is considered a "typical" inhibitor, displaying a pharmacological profile more similar to cocaine.[4][5] This distinction is crucial for its application in research, particularly in studies aimed at dissecting the nuances of DAT function and its role in addiction and motivational disorders.

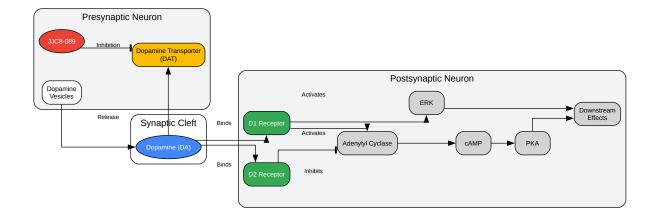


Mechanism of Action

JJC8-089 functions as a competitive inhibitor at the dopamine transporter. Computational molecular dynamics simulations suggest that **JJC8-089**, and other sulfide analogs, favor an outward-facing conformation of the human dopamine transporter (hDAT).[4][6] This is in contrast to atypical inhibitors, which tend to stabilize an inward-facing conformation.[2][4] The stabilization of the outward-facing state by **JJC8-089** effectively blocks the translocation of dopamine from the synapse back into the presynaptic neuron, thereby prolonging the action of dopamine in the synaptic cleft.[2]

Signaling Pathway

The inhibition of dopamine reuptake by **JJC8-089** leads to an accumulation of synaptic dopamine, which then has an enhanced effect on postsynaptic dopamine receptors (D1 and D2-like receptors). This increased receptor activation triggers downstream signaling cascades, such as the cAMP/PKA pathway and the activation of mitogen-activated protein kinases (ERK), which are involved in synaptic plasticity and various neurophysiological responses.[3][7]





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Caption: Simplified signaling pathway of JJC8-089 action.

Quantitative Data

The following tables summarize the key quantitative data for **JJC8-089** and its comparators.

Table 1: In Vitro Binding Affinities

Compound	Target	Ki (nM)	Species	Reference
JJC8-089	DAT	-	Human	[4]
JJC8-088	DAT	6.72	-	[1]
JJC8-088	SERT	213	-	[1]
JJC8-088	NET	1950	-	[1]
JJC8-088	σ1	41.6	-	[1]
JJC8-091	DAT	2730 ± 1270	Nonhuman Primate	[8]
Modafinil	DAT	2600	-	[1]

Note: Specific Ki for **JJC8-089** at hDAT was not explicitly stated in the provided search results, but it is implied to have a higher affinity than its sulfoxide analog, JJC8-091.[4]

Table 2: In Vitro Functional Activity

Compound	Target	IC50 (nM)	Species	Reference
JJC8-088	hERG	130	Human	[1]

Table 3: In Vivo Pharmacokinetics



Compound	Dose (mg/kg, i.v.)	Half-life (hours)	Species	Reference
JJC8-088	0.7	1.1	Rhesus Monkey	[8]
JJC8-091	1.9	3.5	Rhesus Monkey	[8]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the characterization of **JJC8-089** and related compounds.

Radioligand Binding Assays

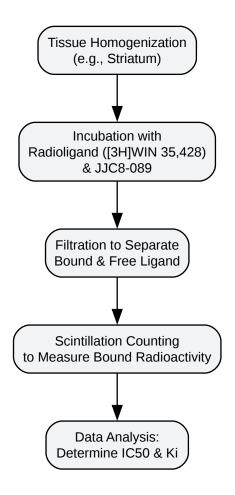
These assays are used to determine the binding affinity of a compound for a specific transporter or receptor.

Objective: To determine the Ki of **JJC8-089** for the dopamine transporter.

General Procedure:

- Tissue Preparation: Striatal tissue from a relevant species (e.g., nonhuman primate) is homogenized.[5]
- Incubation: The tissue homogenate is incubated with a radiolabeled ligand that binds to the target of interest (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of the inhibitor (JJC8-089).[5]
- Separation: Bound and free radioligand are separated via filtration.
- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The IC50 (concentration of inhibitor that displaces 50% of the radioligand) is determined from displacement curves. The Ki is then calculated using the Cheng-Prusoff equation, which requires the KD (dissociation constant) of the radioligand.[5]





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Caption: General workflow for a radioligand binding assay.

In Vivo Behavioral Assays

These experiments assess the effects of the compound on animal behavior, providing insights into its potential therapeutic effects and abuse liability.

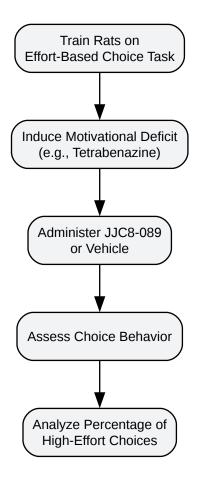
Objective: To evaluate the effect of **JJC8-089** on effort-related motivational dysfunction.

General Procedure (based on a similar study with **JJC8-089**):[9]

- Animal Model: Rats are trained on an effort-based choice task (e.g., choosing between a high-effort, high-reward option and a low-effort, low-reward option).
- Induction of Motivational Deficit: A state of low motivation is induced, for example, by administering the VMAT-2 inhibitor tetrabenazine.[9]



- Drug Administration: **JJC8-089** is administered to the animals.
- Behavioral Testing: The animals' choice behavior is reassessed to determine if JJC8-089
 can reverse the induced low-effort bias.[9]
- Data Analysis: The percentage of high-effort choices is compared between different treatment conditions.



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Caption: Workflow for an effort-based choice task in rats.

Molecular Dynamics (MD) Simulations

Computational methods are used to model the interaction between the compound and its target protein at an atomic level.

Objective: To investigate the conformational changes in hDAT induced by **JJC8-089** binding.[6]



General Procedure:

- Model Setup: A model of the hDAT protein embedded in a lipid bilayer is created. The ligand (**JJC8-089**) is docked into the central binding pocket.[6]
- Simulation: The system is subjected to a long molecular dynamics simulation, which calculates the movements of all atoms over time.[4]
- Analysis: The trajectory of the simulation is analyzed to identify key interactions between the ligand and the protein and to characterize the conformational state (e.g., outward-facing vs. inward-facing) of the transporter.[4][6]

Conclusion

JJC8-089 is a valuable research tool for investigating the role of the dopamine transporter in neuroscience. Its characterization as a "typical" DAT inhibitor provides a useful counterpoint to atypical inhibitors in studies of motivational disorders and the development of potential therapeutics for substance use disorders. The data and methodologies presented in this guide offer a foundation for researchers and drug development professionals to incorporate **JJC8-089** into their studies. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

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